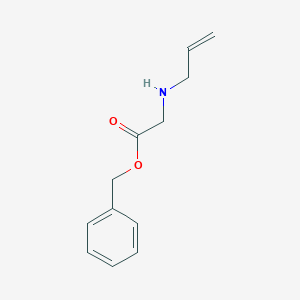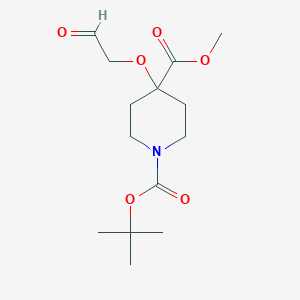
1-Tert-butyl 4-methyl 4-(2-oxoethoxy)piperidine-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl 4-methyl 4-(2-oxoethoxy)piperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C14H23NO6. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Métodos De Preparación
The synthesis of 1-Tert-butyl 4-methyl 4-(2-oxoethoxy)piperidine-1,4-dicarboxylate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl 4-methylpiperidine-1,4-dicarboxylate with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
1-Tert-butyl 4-methyl 4-(2-oxoethoxy)piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Tert-butyl 4-methyl 4-(2-oxoethoxy)piperidine-1,4-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-Tert-butyl 4-methyl 4-(2-oxoethoxy)piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of enzymes or receptors involved in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Tert-butyl 4-methyl 4-(2-oxoethoxy)piperidine-1,4-dicarboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: This compound has a similar structure but differs in the position and nature of the substituents.
N-Boc-piperidine-4-carboxylate: Another piperidine derivative with different functional groups, used in similar research applications.
Methyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate: A related compound with a different ester group, used in organic synthesis and pharmaceutical research.
These compounds share structural similarities but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C14H23NO6 |
|---|---|
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
1-O-tert-butyl 4-O-methyl 4-(2-oxoethoxy)piperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C14H23NO6/c1-13(2,3)21-12(18)15-7-5-14(6-8-15,11(17)19-4)20-10-9-16/h9H,5-8,10H2,1-4H3 |
Clave InChI |
OZQKUZWSOGLHGS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OC)OCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


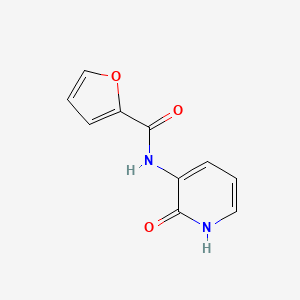

![5-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13881618.png)
![1-propan-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13881620.png)

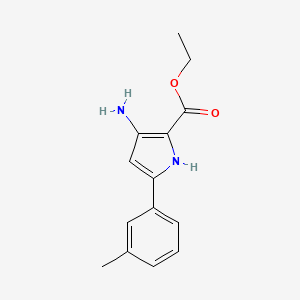
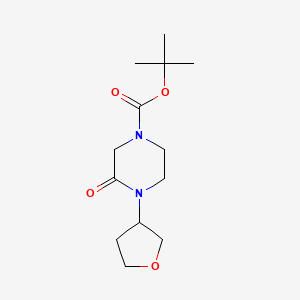

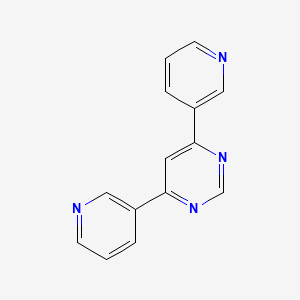
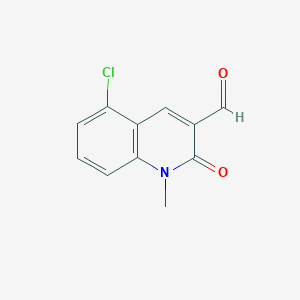


![[4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol](/img/structure/B13881683.png)
